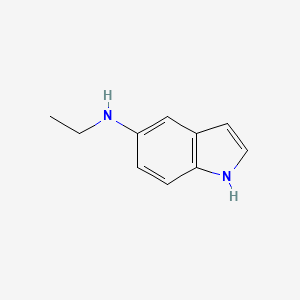
2,4-difluoro-N-(thiophen-2-ylmethyl)aniline
Overview
Description
Scientific Research Applications
Corrosion Inhibition
A study by Daoud et al. (2014) explored the use of a compound structurally similar to 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline in inhibiting corrosion on mild steel surfaces. This compound demonstrated significant efficiency in preventing corrosion in acidic environments, a critical consideration in material science and engineering (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Electroluminescence
In 2003, Doi et al. researched a class of compounds including those similar to this compound for applications in electroluminescence. These materials were found to be highly effective as emitting materials in organic electroluminescent devices, capable of emitting multicolor light including white (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Synthesis of Cationic Allylnickel(II) Complexes
Belkhiria et al. (2018) synthesized various cationic allylnickel(II) complexes using ligands structurally related to this compound. These complexes showed potential in various chemical applications, highlighting the versatility of these compounds (Belkhiria, Mechria, Dridi, Cruz, Gomes, Gomes, & Msaddek, 2018).
Rare Earth Metal Complexes
Wang et al. (2007) prepared rare earth metal complexes using a ligand similar to this compound. These complexes were studied for their structural and electronic properties, underscoring the importance of such compounds in the field of inorganic chemistry (Wang, Cui, Miao, Li, & Huang, 2007).
Antimicrobial Activities
Yolal et al. (2012) synthesized molecules structurally similar to this compound and evaluated their antimicrobial activities. These compounds showed significant anti-Mycobacterium smegmatis activity, indicating potential for medical applications in fighting bacterial infections (Yolal, Başoğlu, Bektaş, Demirci, Alpay‐Karaoglu, & Demirbaş, 2012).
Fluorescent and Electroactive Properties
Ayranci and Ak (2016) synthesized a novel compound related to this compound, demonstrating its good fluorescence properties and sensitivity to metal ions. This highlights its potential in developing smart sensors and electrochemical applications (Ayranci & Ak, 2016).
properties
IUPAC Name |
2,4-difluoro-N-(thiophen-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NS/c12-8-3-4-11(10(13)6-8)14-7-9-2-1-5-15-9/h1-6,14H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBGLSVQCACICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



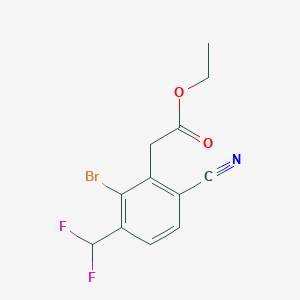
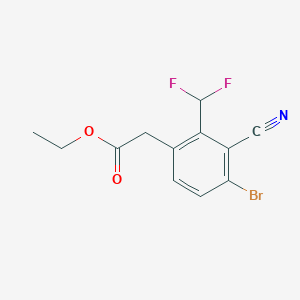
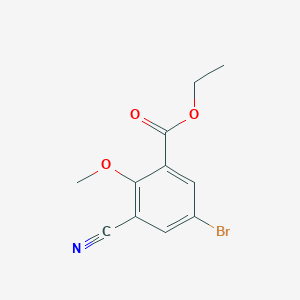
![2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1414661.png)
![4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide](/img/structure/B1414662.png)
amine](/img/structure/B1414665.png)
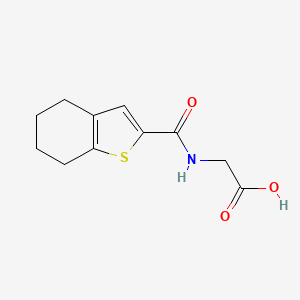
![2-[(2,5-Difluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1414669.png)

![Ethyl 4-[(2-hydroxyethyl)amino]piperidine-1-carboxylate](/img/structure/B1414673.png)
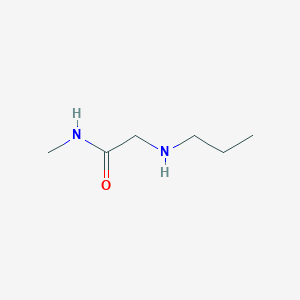
![Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B1414675.png)
![2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B1414676.png)
